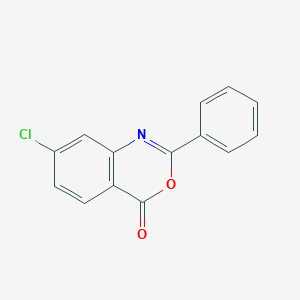

7-Chloro-2-phenyl-4h-3,1-benzoxazin-4-one

Beschreibung

7-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound characterized by a benzoxazinone core structure with a chlorine atom at the 7-position and a phenyl group at the 2-position. This compound belongs to the 4H-3,1-benzoxazin-4-one family, which is known for its fused bicyclic system combining a benzene ring with an oxazinone moiety. The chlorine substituent enhances electronic withdrawal, influencing reactivity and intermolecular interactions, while the phenyl group contributes to steric bulk and lipophilicity .

Eigenschaften

IUPAC Name |

7-chloro-2-phenyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2/c15-10-6-7-11-12(8-10)16-13(18-14(11)17)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIUCZXQBGRZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303564 | |

| Record name | 7-chloro-2-phenyl-4h-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7033-52-5 | |

| Record name | NSC159069 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-chloro-2-phenyl-4h-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes Overview

The synthesis of 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one primarily involves carbonylation-cyclization domino reactions and cyclocondensation strategies . These methods leverage palladium-catalyzed reactions and optimized reaction conditions to achieve high yields. Below is a detailed analysis of the methodologies, supported by experimental data from peer-reviewed studies.

Detailed Reaction Procedures

Carbonylation-Cyclization Domino Reactions

This method employs a palladium-catalyzed carbonylation followed by intramolecular cyclization. A representative protocol from analogous benzoxazinone syntheses is:

Reactants :

- 7-Chloro-2-aminophenol (or similar ortho-halo-substituted phenol derivatives)

- Cyanamide (as a nitrogen source)

- Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with DPE-phos ligand)

- Mo(CO)₆ (as a CO generator)

Conditions :

- Solvent : 1,4-Dioxane

- Base : Triethylamine (Et₃N) and DBU (1,8-diazabicycloundec-7-ene)

- Temperature : 65°C

- Duration : 20 hours

| Parameter | Method A (Pd(PPh₃)₄) | Method B (Pd(OAc)₂/DPE-phos) |

|---|---|---|

| Catalyst Load | 5 mol% | 5 mol% (Pd) + 6 mol% (DPE-phos) |

| CO Source | Mo(CO)₆ (0.8 mmol) | Mo(CO)₆ (0.8 mmol) |

| Yield | 76% | 20% |

| Purity | >98% (LC) | >98% (LC) |

Mechanism :

- Carbonylation : Mo(CO)₆ generates CO in situ, which inserts into the Pd–C bond of the ortho-halo-substituted phenol.

- Cyclization : Cyanamide reacts with the carbonylated intermediate, forming the benzoxazinone ring via intramolecular nucleophilic attack.

Key Observations :

Alternative Synthetic Approaches

While direct literature on 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one is limited, analogous methods for benzoxazinones include:

Cyclocondensation of Anthranilic Acid Derivatives

Reactants :

- 2-Aminobenzoic acid derivatives

- Carbonyl agents (e.g., phthalic anhydride)

Conditions :

- Solvent : n-Butanol or ethanol

- Catalyst : Acetic acid

- Temperature : Reflux (80–100°C)

- Duration : 5–8 hours

Yield : ~78% after recrystallization.

Mechanism :

- Activation : Acetic acid protonates the carbonyl group, enhancing electrophilicity.

- Cyclization : Nucleophilic attack by the amino group forms the six-membered benzoxazinone ring.

Reaction Optimization Strategies

To enhance yields and purity, the following adjustments are critical:

Solvent Selection

Reaction Time and Temperature

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 65–80°C | Higher temps accelerate cyclization but risk side reactions |

| Duration | 5–20 hours | Longer times improve conversion but may reduce selectivity |

Analytical Characterization Methods

Structural confirmation is achieved via:

Spectroscopic Analysis

| Technique | Key Peaks/Features |

|---|---|

| ¹H NMR | δ 7.5–8.1 ppm (aromatic protons), δ 5.8 ppm (NH) |

| ¹³C NMR | δ 168–170 ppm (C=O), δ 150–155 ppm (C–Cl) |

| FTIR | ~1730 cm⁻¹ (C=O), 1688 cm⁻¹ (amide C=O) |

Challenges and Limitations

- Steric Hindrance : Bulky substituents (e.g., phenyl at C-2) may reduce reaction rates.

- Side Reactions : Competing hydrolysis of intermediates under acidic conditions.

- Catalyst Cost : Pd-based catalysts are expensive, necessitating recovery/recycling strategies.

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloro-2-phenyl-4h-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro analogs.

Substitution: Halogenation and nitration reactions can introduce different substituents on the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often use chlorine or bromine, while nitration reactions use nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Quinazoline derivatives.

Reduction: Dihydro analogs.

Substitution: Halogenated and nitrated benzoxazinone derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

7-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one serves as a precursor in the synthesis of various heterocyclic compounds. Its unique structure allows for further modifications through oxidation, reduction, and substitution reactions. For instance:

- Oxidation : Can yield quinazoline derivatives.

- Reduction : Leads to dihydro analogs.

- Substitution : Enables halogenation and nitration reactions.

Biology

Research has indicated that this compound possesses potential antimicrobial and anticancer properties. It has been shown to inhibit certain enzymes, such as proteases, which are crucial in various cellular processes. This mechanism suggests that it could disrupt cancer cell proliferation and serve as an effective therapeutic agent .

Medicine

In medicinal chemistry, 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one is explored for its role in developing new therapeutic agents. It has been investigated for its efficacy against diseases associated with protease activity, including cancer and inflammation-related conditions .

Industrial Applications

The compound is also utilized in the production of organic light-emitting diodes (OLEDs) and other photonic materials. Its unique optical properties make it suitable for applications in advanced materials science.

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial properties of various benzoxazinone derivatives, including 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one, demonstrated significant activity against bacterial strains. The results indicated that modifications at the chlorine position could enhance efficacy against specific pathogens .

Case Study 2: Anticancer Properties

Research investigating the anticancer potential of this compound revealed its ability to inhibit protease enzymes linked to tumor progression. In vitro studies showed that treatment with 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one resulted in reduced cell viability in cancer cell lines, suggesting its potential as an anticancer agent .

Wirkmechanismus

The mechanism of action of 7-chloro-2-phenyl-4h-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, such as proteases, by binding to their active sites. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antimicrobial therapies .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects :

- Electron-withdrawing groups (e.g., Cl at position 7) increase stability and binding affinity in enzyme inhibition assays, as seen in C1r serine protease inhibitors .

- Bulkier aryl groups (e.g., 2,4-dichlorophenyl) enhance lipophilicity, improving membrane permeability but may reduce synthetic yields due to steric hindrance .

- Methoxy groups (e.g., 6,7-dimethoxy) improve solubility in polar solvents, beneficial for pharmaceutical formulations .

Synthetic Efficiency :

Enzyme Inhibition

Cathepsin G (CatG) Inhibition :

- Substituted 4H-3,1-benzoxazin-4-ones with electron-deficient aromatic rings (e.g., nitro or chloro substituents) show IC₅₀ values of 0.84–5.5 µM, attributed to enhanced electrophilic interactions with catalytic serine residues .

- The 7-chloro-2-phenyl analog’s activity is comparable to 2-(4-nitrophenyl) derivatives but with better metabolic stability due to reduced nitro group toxicity .

- C1r Serine Protease Inhibition: 2-Amino derivatives (e.g., 7-chloro-2-[(2-iodophenyl)amino]) exhibit sub-micromolar potency (IC₅₀: 0.12 µM), surpassing the reference inhibitor FUT-173. The amino group facilitates hydrogen bonding with the enzyme’s active site .

Antimicrobial Activity

- 7-Chloro-2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one demonstrates broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli, likely due to synergistic effects of multiple chlorine atoms disrupting bacterial membranes .

- Pyrazolyl-substituted analogs show moderate antifungal activity (MIC: 32–64 µg/mL), highlighting the role of heteroaromatic substituents in targeting fungal ergosterol biosynthesis .

Physicochemical Properties

- Thermal Stability : Chlorine and aryl substituents increase melting points (e.g., 202–204°C for nitro-substituted derivatives) compared to methoxy analogs (mp: 160–165°C) .

- Solubility : Methoxy groups improve aqueous solubility (e.g., 6,7-dimethoxy derivative: 12 mg/mL in water) versus chlorinated analogs (<1 mg/mL) .

Biologische Aktivität

7-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one is an organic compound belonging to the benzoxazinone family. It features a unique substitution pattern with a chlorine atom at the 7th position, which enhances its chemical and biological properties. This compound has attracted significant attention due to its potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer activities.

Antimicrobial Properties

Research has highlighted the antimicrobial activity of 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one against various bacterial strains. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrate its potential as a therapeutic agent:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

These findings suggest that the compound could serve as a lead for developing new antibiotics, especially against resistant strains .

Anticancer Activity

The anticancer potential of 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one has been explored in various studies. It has been shown to inhibit specific enzymes, notably proteases involved in cancer progression. The mechanism of action typically involves binding to the active sites of these enzymes, disrupting their function and leading to apoptosis in cancer cells.

Case Studies

- Study on Human Leukocyte Elastase : This study found that related benzoxazinone compounds demonstrated substrate inhibitory activity towards human leukocyte elastase, a serine protease implicated in tissue degeneration associated with cancer .

- Inhibition of Rhomboid Proteases : Additional research indicated that certain derivatives of benzoxazinones interfere with intramembrane serine proteases known as rhomboids, which are crucial in the progression of diseases such as cancer and diabetes .

The biological activity of 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits proteases by binding to their active sites.

- Cellular Disruption : This inhibition disrupts cellular processes that can lead to tumor growth and microbial proliferation.

Comparative Analysis with Similar Compounds

The biological activity of 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one can be compared with other benzoxazinone derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 7-Chloro-2-(2,4-dichlorophenyl)-4H-benzoxazin-4-one | Additional chlorine substituents | Enhanced antimicrobial properties |

| 2-Phenyl-4H-benzoxazin-4-one | Lacks chlorine substituent | Moderate activity |

| 4-Hydroxy-2-quinolones | Different core structure | Similar biological activities |

The presence of the chlorine atom at the 7th position in 7-chloro derivatives enhances reactivity and biological efficacy compared to non-chlorinated analogs .

Research Applications

Beyond its biological activities, 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one serves as a precursor in synthetic chemistry for developing various heterocyclic compounds. Its applications extend into fields such as:

- Medicinal Chemistry : Development of new therapeutic agents.

- Material Science : Utilization in organic light-emitting diodes (OLEDs) and photonic materials .

Q & A

Q. What are the common synthetic routes for 7-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one, and how are they optimized for yield and purity?

The compound is synthesized via cyclocondensation of substituted anthranilic acids with carbonyl derivatives. For example, tetrachlorophthalic anhydride reacts with anthranilic acid in n-butanol under reflux to yield 2-substituted benzoxazinones, achieving ~78% yield after recrystallization. Optimization involves solvent selection (e.g., ethanol for recrystallization) and reaction time (5 hours). Purity is confirmed by TLC, elemental analysis, and spectroscopic methods (IR, ¹H NMR) . Alternative mechanochemical methods using 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine offer solvent-free synthesis, enhancing green chemistry approaches .

Q. How is the structural characterization of 7-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one performed using spectroscopic and crystallographic methods?

Structural elucidation combines:

- FTIR : Peaks at ~1730 cm⁻¹ (C=O stretch) and 1688 cm⁻¹ (amide C=O) confirm the benzoxazinone core .

- ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.5–8.1 ppm), while exchangeable protons (e.g., COOH) are identified via D₂O experiments .

- X-ray crystallography : Resolves bond lengths and angles, as demonstrated for related derivatives (e.g., 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one), confirming planarity and substituent orientation .

Advanced Research Questions

Q. What strategies are employed to analyze the inhibitory activity of 7-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one against serine proteases, and how are kinetic parameters determined?

Inhibition assays involve:

- Enzyme kinetics : Measuring residual enzyme activity (e.g., human leukocyte elastase) using chromogenic substrates. IC₅₀ values are derived from dose-response curves .

- Mechanistic studies : Time-dependent inactivation suggests covalent acyl-enzyme intermediate formation, confirmed by mass spectrometry .

- Competitive vs. non-competitive inhibition : Determined via Lineweaver-Burk plots. For example, benzoxazinones act as competitive inhibitors of cathepsin G .

Q. How do steric and electronic effects of substituents influence the reactivity and biological activity of benzoxazinone derivatives?

- Steric effects : Bulky substituents at C-2 hinder nucleophilic attack, reducing ring-opening reactivity. For example, tetrachlorophenyl groups decrease hydrolysis rates compared to smaller alkyl groups .

- Electronic effects : Electron-withdrawing groups (e.g., Cl at C-7) enhance electrophilicity of the carbonyl, increasing enzyme affinity. This is validated by SAR studies showing 7-Cl derivatives exhibit superior inhibition of HSV-1 protease .

Q. What methodologies resolve contradictions in reported biological activities of benzoxazinone derivatives across studies?

Discrepancies arise from variations in:

- Enzyme sources : Species-specific isoforms (e.g., bovine vs. human chymotrypsin) may differ in active-site flexibility .

- Assay conditions : pH, ionic strength, and co-solvents (e.g., DMSO) impact compound solubility and enzyme activity. Standardization using controls like N-tosyl-L-phenylalanine chloromethyl ketone (TPCK) is critical .

- Data normalization : Activity is expressed relative to well-characterized inhibitors (e.g., elastatinal for elastase) to enable cross-study comparisons .

Q. How can computational tools predict the binding modes of 7-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one with target enzymes?

- Molecular docking : Software like AutoDock Vina models interactions between the benzoxazinone core and catalytic triads (e.g., Ser195 in chymotrypsin). The chloro-phenyl group is predicted to occupy hydrophobic pockets .

- MD simulations : Track stability of acyl-enzyme intermediates over 100-ns trajectories, revealing key hydrogen bonds (e.g., with His57) that stabilize inhibition .

Methodological Notes

- Synthetic protocols : Prioritize anhydrous conditions to prevent hydrolysis of the benzoxazinone ring .

- Analytical validation : Cross-validate NMR assignments with DEPT-135 and 2D-COSY to resolve overlapping aromatic signals .

- Biological assays : Include positive controls (e.g., leupeptin for protease inhibition) and assess time-dependent activity to distinguish reversible vs. irreversible inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.